molecular formula C18H16ClFN2O3S2 B2413900 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1421465-55-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2413900
CAS RN: 1421465-55-5
M. Wt: 426.91
InChI Key: JCKTVMYUKJGQER-UHFFFAOYSA-N
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Description

The compound “N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, a sulfonamide group, a methoxy group, and a fluorine atom .

Scientific Research Applications

Antibacterial and Antiparasitic Properties

Historically, 5-nitroimidazoles have been recognized for their antibacterial and anti-parasitic effects. Notably, metronidazole (Figure 1) remains widely used against parasitic infections caused by Entamoeba histolytica and Giardia lamblia , as well as anaerobic bacterial infections . The compound may exhibit similar properties due to its structural similarity.

!Metronidazole

Kinetoplastid Infections

Fexinidazole (Figure 1), an all-oral treatment for Trypanosoma brucei gambiense , has renewed interest in developing new nitroheterocycles for kinetoplastid infections (e.g., leishmaniases, sleeping sickness, and Chagas disease) . Investigating the efficacy of our compound against these infections could be valuable.

!Fexinidazole

Synthetic Methods

The compound’s synthesis involves a novel method using tetrakis (dimethylamino)ethylene (TDAE) , leading to the formation of N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide . Further exploration of synthetic pathways and modifications could yield derivatives with diverse electrophiles.

Bis-Tetrazole Acetamides

Considering energetic heterocycles, our compound might serve as a precursor for novel bis-tetrazole acetamides. These compounds exhibit favorable properties, including high density, heats of formation, and oxygen balance .

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S2/c1-11-17(26-18(22-11)13-5-3-4-6-14(13)19)10-21-27(23,24)12-7-8-16(25-2)15(20)9-12/h3-9,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKTVMYUKJGQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

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